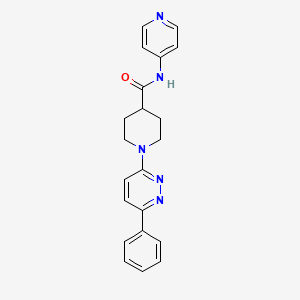
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves scalable and facile processes, as demonstrated by Wei et al. (2016), who developed a novel synthesis route for a related Rho kinase inhibitor, highlighting the importance of optimizing reaction conditions to achieve high yields and purity (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the properties and reactivity of a compound. Studies often employ techniques such as FT-IR, NMR, X-ray diffraction, and computational chemistry methods to elucidate structural details (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can include acylation, deprotection, salt formation, and interactions with various reagents to modify the molecule or introduce new functional groups. The precise reactions and properties are determined by the compound's functional groups and molecular structure, which can influence its reactivity and potential applications (Kambappa et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for the development and application of chemical compounds. These properties are often studied using techniques like X-ray crystallography and spectroscopy to provide insights into the compound's behavior in different environments (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are fundamental for predicting its behavior in synthetic pathways and potential applications. Studies often focus on the compound's interactions with other molecules and its response to various chemical treatments (Karczmarzyk & Malinka, 2004).
Wissenschaftliche Forschungsanwendungen
Synthetic Processes and Medicinal Chemistry
- A scalable and facile synthetic process was established for related compounds, highlighting their significance in the development of novel therapeutic agents. These processes are crucial for the production of inhibitors targeting central nervous system disorders, showcasing the compound's potential in medicinal chemistry (Daiyan Wei et al., 2016).
- The discovery of piperidine-4-carboxamide inhibitors from high-throughput screening, using encoded library technology, emphasizes the role of such compounds in drug discovery. These findings indicate the potential for these compounds in exploring new treatments, specifically targeting soluble epoxide hydrolase, a key enzyme in various pathological processes (R. Thalji et al., 2013).
Anticancer Activities
- Novel piperidine analogues were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These studies highlight the therapeutic potential of piperidine derivatives in cancer treatment, offering insights into their mechanism of action and providing a basis for further development as anticancer agents (Vinaya Kambappa et al., 2017).
Antipsychotic and Antimicrobial Activities
- Heterocyclic analogues of related structures were prepared and evaluated as potential antipsychotic agents. This research demonstrates the versatility of these compounds in targeting specific receptors, contributing to the development of new treatments for psychiatric disorders (M. H. Norman et al., 1996).
- The synthesis and antimicrobial evaluation of new pyridine derivatives containing the antipyrine moiety underscore the broad spectrum of biological activities associated with these compounds. Their effectiveness against various microbial strains suggests their potential as lead compounds for the development of new antimicrobials (Ismail M M Othman, 2013).
Eigenschaften
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-4-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-18-8-12-22-13-9-18)17-10-14-26(15-11-17)20-7-6-19(24-25-20)16-4-2-1-3-5-16/h1-9,12-13,17H,10-11,14-15H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFXKIFAKKLDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

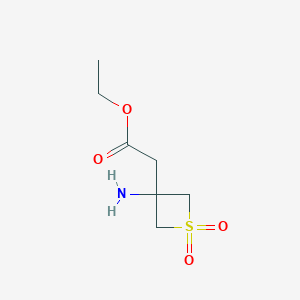
![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
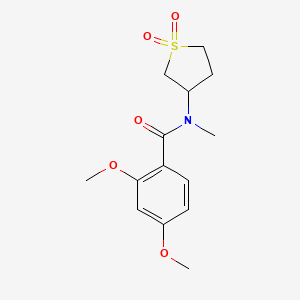



![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

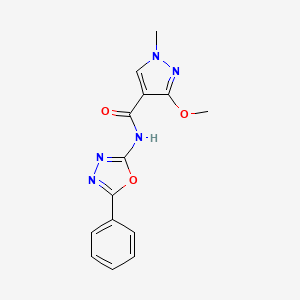
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)
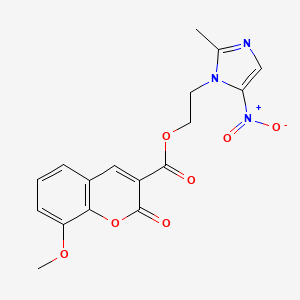
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)
